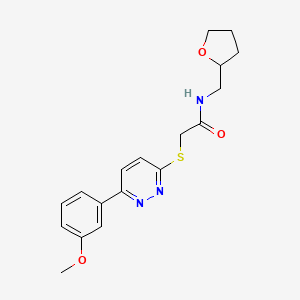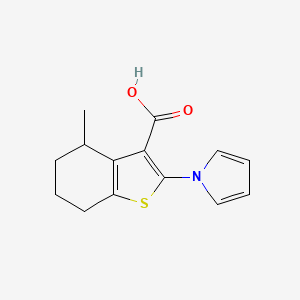
4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid" is a complex organic molecule that appears to be related to a family of compounds that have been studied for various applications, including as derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) , as intermediates in chemical synthesis , and in the formation of supramolecular networks . However, the specific compound is not directly mentioned in the provided papers, so the analysis will be based on the general chemical structure and properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves chemoselective reactions. For instance, "3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid" was synthesized from a formyl precursor using Et3SiH/I2 as a reducing agent . This suggests that the synthesis of the compound might also involve selective reduction and functional group transformations. The synthesis of similar compounds often requires careful control of reaction conditions to achieve the desired selectivity and yield.
Molecular Structure Analysis
Compounds with similar structures have been reported to exhibit specific dihedral angles between their rings, indicating a relatively planar conformation, which could affect their chemical reactivity and interaction with biological targets . Intramolecular hydrogen bonding, as seen in "Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate," can also influence the stability and conformation of the molecule .
Chemical Reactions Analysis
The chemical reactions involving similar compounds include derivatization, which is the process of covalently attaching a moiety to a compound to enhance its detection in analytical methods such as HPLC . The derivatization of carboxylic acids, for example, can significantly improve their fluorescence properties, allowing for highly sensitive detection. The compound , with a carboxylic acid functional group, could potentially undergo similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by spectroscopic methods, including IR, NMR, and mass spectrometry . These techniques provide information about the functional groups present, molecular weight, and the structure of the compound. The presence of a carboxylic acid group suggests that the compound would exhibit acidic properties and could form salts with bases. The benzothiophene moiety could contribute to the compound's aromatic character and potential interactions with various biological molecules.
科学的研究の応用
Chemical Synthesis and Structural Analysis
- A closely related compound, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, was synthesized using Et3SiH/I2 as a reducing agent, and its structure was analyzed using various spectroscopic methods (Jayaraman, Sridharan, & Nagappan, 2010).
- The compound's structural arrangements, especially in solvates, have been a subject of research, highlighting its versatility in different molecular environments (Singh & Baruah, 2009).
Potential Biological and Pharmacological Activities
- Studies on derivatives of tetrahydro[1]benzothiophene, a structural component of the compound, have shown promise in antibacterial and anti-inflammatory activities, suggesting potential biological applications (Narayana et al., 2006).
- The exploration of the pyrrole component, another structural aspect of the compound, has been linked to the synthesis of active antitumoral agents, indicating a potential for cancer research (Silva et al., 2012).
Advanced Material and Chemical Applications
- Derivatives of this compound have been studied for their application in developing new materials like conducting polymers, which have applications in electrochromic devices (Variş et al., 2006).
- Research on similar structures has explored their use in creating self-assembled monolayers and improving properties of copolymerized layers, which is significant for advanced material science (Schneider et al., 2017).
特性
IUPAC Name |
4-methyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9-5-4-6-10-11(9)12(14(16)17)13(18-10)15-7-2-3-8-15/h2-3,7-9H,4-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXDYJWYZLBRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1C(=C(S2)N3C=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

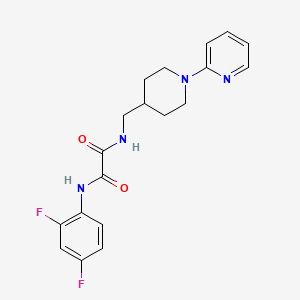
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2505041.png)
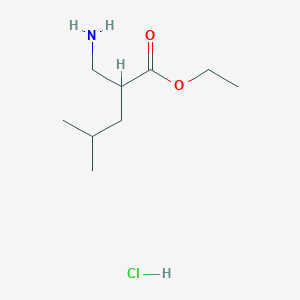
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2505044.png)
![Methyl 4-(((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2505046.png)


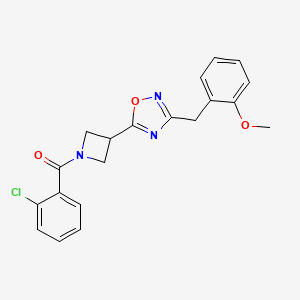

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2505053.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2505055.png)
![1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2505056.png)
